molecular formula C14H17F3N2O B11760580 (3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one

(3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one

Cat. No.: B11760580
M. Wt: 286.29 g/mol
InChI Key: VKOYIDUVQJQGCB-YUSALJHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one (CAS 1456803-38-5) is a chiral piperidin-2-one derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C14H17F3N2O and a molecular weight of 286.29 g/mol, this compound serves as a critical synthetic intermediate . Compounds within this chemical family, characterized by their specific stereochemistry, are key building blocks in the synthesis of novel therapeutic agents . Specifically, closely related stereoisomers are employed in the synthesis of Ubrogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist developed for the acute treatment of migraine . This highlights the value of this specific (3R,5S,6R)-configured intermediate for developing targeted receptor antagonists in neuroscience and pain management research. The presence of the 2,2,2-trifluoroethyl group and the amino functionality on the piperidone ring makes it a versatile precursor for further chemical modifications, enabling structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H17F3N2O

Molecular Weight

286.29 g/mol

IUPAC Name

(3R,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one

InChI

InChI=1S/C14H17F3N2O/c1-9-11(10-5-3-2-4-6-10)7-12(18)13(20)19(9)8-14(15,16)17/h2-6,9,11-12H,7-8,18H2,1H3/t9-,11-,12-/m1/s1

InChI Key

VKOYIDUVQJQGCB-YUSALJHKSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C[C@H](C(=O)N1CC(F)(F)F)N)C2=CC=CC=C2

Canonical SMILES

CC1C(CC(C(=O)N1CC(F)(F)F)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidinone Ring: The initial step involves the formation of the piperidinone ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of Functional Groups: The next steps involve the introduction of the amino, methyl, phenyl, and trifluoroethyl groups. This is typically done through a series of substitution and addition reactions using appropriate reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its structural features. The trifluoroethyl group enhances lipophilicity and affects the compound's interaction with biological targets. The presence of the piperidine ring is significant for binding to various receptors and enzymes.

Enzymatic Activity Inhibition

Research indicates that compounds with similar structures can inhibit enzymes involved in neurotransmitter uptake. For instance, studies have shown that trifluoromethyl groups can enhance the potency of inhibitors targeting serotonin transporters .

Anticancer Potential

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The mechanism involves modulation of signaling pathways associated with cell proliferation and apoptosis. A study on a series of piperidine derivatives demonstrated significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
A54912.5
MCF715.0

This data suggests a promising avenue for further development as an anticancer agent .

Neuropharmacological Effects

The compound has been investigated for its potential effects on the central nervous system (CNS), particularly in relation to pain management and anxiety disorders. In a pharmacological study assessing anxiety-like behavior in rodent models, administration of the compound resulted in decreased anxiety levels as measured by the elevated plus maze test:

Dose (mg/kg)Anxiety Score
10.75
50.50
100.25

These findings support further exploration into its potential as an anxiolytic agent .

Case Study 1: Anticancer Activity

A series of experiments evaluated the anticancer effects of (3R,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against lung and breast cancer cells.

Case Study 2: Neuropharmacological Effects

In studies investigating its neuropharmacological properties, the compound demonstrated potential anxiolytic effects in rodent models. The results indicated a dose-dependent reduction in anxiety-like behaviors.

Mechanism of Action

The mechanism of action of (3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Ubrogepant and Its Intermediates

Ubrogepant (UBRELVY®) is an FDA-approved migraine drug. Its structure includes a spirocyclic moiety and a trifluorophenyl group, distinguishing it from the target compound:

  • Structural Differences :
    • Ubrogepant: (3'S)-N-[(3S,5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxamide .
    • Target Compound: Lacks the spirocyclic component and has a phenyl group instead of a trifluorophenyl substituent .
  • Pharmacological Impact :
    • The trifluorophenyl group in ubrogepant enhances lipophilicity and receptor binding affinity, improving its CGRP antagonism .
    • The target compound’s simpler structure may reduce metabolic stability but offers a synthetic advantage .

Atogepant

Atogepant, another CGRP antagonist, shares the trifluoroethyl-piperidinone core but differs in substituents:

  • Key Features :
    • Substituent: 2,3,6-Trifluorophenyl at position 5 (vs. phenyl in the target compound) .
    • Impact: The trifluorophenyl group improves selectivity for CGRP receptors, contributing to atogepant’s longer half-life .

Halogenated Derivatives

Several intermediates with halogenated phenyl groups highlight the role of electronic effects:

  • (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,5-trifluorophenyl)piperidin-2-one (CAS 1375794-72-1): Increased electronegativity from fluorine atoms enhances binding to hydrophobic receptor pockets . Higher molecular weight (326.0 vs. 322.75 in the target compound) may reduce solubility .
  • (3S,5S,6R)-3-Amino-5-(2-fluoro-3-methylphenyl)-6-methyl-1-(2,2,2-trifluoroethyl)piperidin-2-one: Methyl and fluorine substituents balance lipophilicity and steric hindrance .

Structural and Pharmacokinetic Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Therapeutic Application
Target Compound (HCl salt) 1375470-88-4 C₁₄H₁₈ClF₃N₂O 322.75 Phenyl at C5 Migraine Intermediate
Ubrogepant Intermediate 1375794-72-1 C₁₄H₁₅F₆N₂O 326.0 2,3,6-Trifluorophenyl CGRP Antagonist
Atogepant Intermediate 1456803-43-2 C₂₃H₂₀F₆N₂O₂ 486.41 2,3,6-Trifluorophenyl Prophylactic Migraine
(3S,5S,6R)-3-Amino-5-(2-fluoro-3-methylphenyl) N/A C₁₅H₁₈F₄N₂O 318.32 2-Fluoro-3-methylphenyl Preclinical Studies

Key Research Findings

Synthetic Accessibility : The target compound’s phenyl group simplifies synthesis compared to halogenated derivatives, which require multi-step boronic acid coupling .

Receptor Binding : Fluorine substituents in analogues like ubrogepant increase CGRP receptor affinity by 10–20-fold compared to the phenyl variant .

Metabolic Stability: Hydrochloride salts of the target compound show improved solubility (≥50 mg/mL in ethanol) but shorter half-life (<2 hours) than trifluorophenyl derivatives .

Biological Activity

(3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one (CAS Number: 1456803-38-5) is a piperidinone derivative with emerging significance in pharmacology. This compound features a trifluoroethyl group that enhances its biological activity and pharmacokinetic properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC14H17F3N2O
Molecular Weight286.29 g/mol
CAS Number1456803-38-5
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs), specifically as an antagonist for the calcitonin gene-related peptide (CGRP) receptor. This interaction is critical in the modulation of pain pathways and has implications in migraine treatment.

Key Mechanisms:

  • CGRP Receptor Antagonism : The compound inhibits CGRP-mediated signaling pathways, which are implicated in migraine pathophysiology.
  • Serotonin Reuptake Inhibition : Structural modifications with trifluoromethyl groups have been shown to enhance binding affinity and selectivity for serotonin transporters .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibition of CGRP-induced cellular responses in neuronal cell lines. This inhibition suggests potential efficacy in reducing migraine frequency and severity.

In Vivo Studies

Animal models have shown that administration of this compound leads to a marked reduction in migraine-like behaviors. For instance:

  • Model : Rat model of induced migraines
  • Outcome : Significant reduction in frequency and intensity of migraine episodes compared to control groups.

Case Studies

  • Clinical Trials : A Phase II clinical trial evaluated the efficacy of a related compound in patients with chronic migraines. Results indicated a 50% reduction in attack frequency over 12 weeks .
  • Comparative Analysis : A comparative study with other CGRP antagonists revealed that compounds with trifluoromethyl substitutions exhibited enhanced potency and reduced side effects compared to non-fluorinated analogs .

Discussion

The incorporation of the trifluoroethyl group into the piperidinone structure significantly enhances the compound's biological activity. The strong electron-withdrawing nature of the trifluoromethyl group improves binding interactions with target receptors, leading to increased potency.

Q & A

Q. What are the key considerations for optimizing the synthesis of (3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one?

  • Methodological Answer : Synthesis optimization requires attention to stereochemical control, reaction conditions, and catalyst selection. For example, cesium carbonate in DMF is critical for facilitating nucleophilic substitution in intermediates, as demonstrated in Step A of a related synthesis protocol . Temperature control (e.g., 23°C for 45 minutes) and stoichiometric ratios (e.g., 1:1.2 molar ratio of starting materials) are essential to minimize side reactions. Column chromatography with gradients of ethyl acetate/hexane is recommended for purification .

Q. How can researchers validate the structural integrity and stereochemistry of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., observed m/z = 604.1778 vs. calculated m/z = 604.1778 for related analogs) . Chiral HPLC or capillary electrophoresis can resolve enantiomeric purity, while 1H/13C NMR analysis (e.g., coupling constants and chemical shifts) confirms stereochemistry . X-ray crystallography is definitive for absolute configuration determination but requires high-purity crystals .

Q. What analytical techniques are suitable for monitoring reaction progress and purity?

  • Methodological Answer : Thin-layer chromatography (TLC) with UV visualization is practical for real-time monitoring. For quantification, reverse-phase HPLC with UV detection (e.g., retention time 0.88 minutes under SQD-FA05 conditions) or LCMS (m/z 531 [M-H]-) ensures purity and identifies intermediates . HRMS or elemental analysis validates final compound integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Perform dose-response curves (IC50/EC50) across multiple replicates and orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Compare results with structurally related analogs (e.g., fluorophenyl vs. trifluoromethyl substitutions) to identify structure-activity relationships (SAR) .

Q. What strategies are effective for improving metabolic stability and pharmacokinetic (PK) properties?

  • Methodological Answer : Introduce metabolically stable groups (e.g., trifluoroethyl) to reduce CYP450-mediated oxidation. Use in vitro microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. Deuterium incorporation at labile positions or prodrug approaches (e.g., tert-butyl carbamate protection) can enhance half-life .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of target proteins (e.g., enzymes or receptors). Focus on optimizing hydrogen bonding (amine and carbonyl groups) and hydrophobic interactions (trifluoroethyl and phenyl moieties). Free energy perturbation (FEP) calculations predict binding affinity changes for substituent modifications .

Q. What experimental designs address challenges in chiral resolution during synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., tert-butoxycarbonyl groups) or asymmetric catalysis (e.g., Evans oxazolidinones) to enforce stereochemistry. Dynamic kinetic resolution (DKR) with enantioselective catalysts (e.g., Ru-based complexes) can improve yield. Chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) are effective for preparative HPLC .

Q. How should researchers handle discrepancies in NMR data between synthetic batches?

  • Methodological Answer : Ensure consistent deuteration of solvents (e.g., CDCl3 vs. DMSO-d6) and internal standards (e.g., TMS). Re-crystallize samples to remove paramagnetic impurities. Compare spectra with authentic standards or published data (e.g., piperidine ring protons at δ 3.5–4.0 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 and Hill coefficients. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and p-values to assess significance. For high-throughput screens, apply Z’-factor validation to confirm assay robustness .

Q. How can researchers ensure reproducibility in enantioselective syntheses?

  • Methodological Answer :
    Document all reaction parameters (temperature, catalyst loading, solvent purity). Use chiral columns (e.g., Daicel CHIRALPAK®) with standardized mobile phases. Share raw NMR/HRMS data and chromatograms in supplementary materials. Cross-validate results with independent labs using blinded samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.